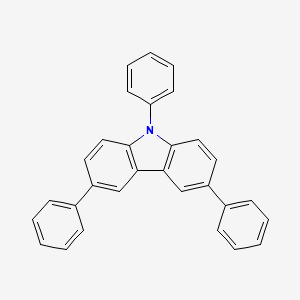

9H-Carbazole, 3,6,9-triphenyl-

Description

9H-Carbazole, 3,6,9-triphenyl- (hereafter referred to as 3,6,9-TPC) is a trisubstituted carbazole derivative featuring phenyl groups at the 3, 6, and 9 positions of the carbazole scaffold. Carbazole derivatives are prized for their rigid, planar structure, which facilitates π-conjugation and intermolecular interactions, making them versatile in pharmaceuticals and organic electronics .

Properties

IUPAC Name |

3,6,9-triphenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21N/c1-4-10-22(11-5-1)24-16-18-29-27(20-24)28-21-25(23-12-6-2-7-13-23)17-19-30(28)31(29)26-14-8-3-9-15-26/h1-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXWYFQBRDBHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454476 | |

| Record name | 9H-Carbazole, 3,6,9-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215502-76-4 | |

| Record name | 9H-Carbazole, 3,6,9-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole, 3,6,9-triphenyl- typically involves the functionalization of the carbazole core at the 3, 6, and 9 positions. One common method is the Suzuki coupling reaction, which involves the reaction of 9H-carbazole with aryl halides in the presence of a palladium catalyst and a base . The reaction conditions usually include the use of a solvent such as toluene or dimethylformamide (DMF) and a temperature range of 80-120°C.

Industrial Production Methods

In an industrial setting, the production of 9H-Carbazole, 3,6,9-triphenyl- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

9H-Carbazole, 3,6,9-triphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbazole-3,6,9-trione derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrocarbazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

9H-Carbazole, 3,6,9-triphenyl- has found applications in several scientific research areas:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

Industry: In the field of optoelectronics, 9H-Carbazole, 3,6,9-triphenyl- is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells

Mechanism of Action

The mechanism of action of 9H-Carbazole, 3,6,9-triphenyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various cellular processes. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . In optoelectronic applications, the compound’s unique electronic properties facilitate efficient charge transport and light emission .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

3,6-Di(2-furyl)-9H-Carbazole (36a)

- Structure : Substituted with furan groups at the 3 and 6 positions.

- Biological Activity : Demonstrates selective inhibition of Topoisomerase IIα (Topo IIα), a key target in anticancer drug development. It suppresses Topo IIα-mediated DNA relaxation and decatenation without affecting the Topo IIβ isoform, highlighting the role of substituent electronic properties (furan’s electron-rich nature) in isoform specificity .

- In contrast, 3,6,9-TPC’s three phenyl groups could impede enzymatic binding but improve thermal stability for material applications.

3,6-Di(2-thienyl)-9H-Carbazole (36b)

- Structure : Thienyl groups at 3 and 6 positions.

- Electronic Properties : Thiophene’s higher electron density compared to furan enhances charge transport, making 36b suitable for organic semiconductors.

- However, thienyl groups in 36b may offer better charge mobility due to sulfur’s polarizability .

3,6-Bis(triphenylsilyl)-9H-Carbazole (CzSi)

- Structure : Bulky triphenylsilyl groups at 3 and 6 positions.

- Material Applications : Used in organic light-emitting diodes (OLEDs) for its high thermal stability (decomposition temperature >400°C) and aggregation resistance. The silyl groups prevent π-π stacking, reducing exciton quenching .

- Comparison with 3,6,9-TPC: While 3,6,9-TPC lacks silyl groups, its three phenyl substituents may similarly hinder aggregation.

3,9-Diphenyl-9H-Carbazole

- Structure : Phenyl groups at 3 and 9 positions.

- Applications : Simpler diphenyl derivatives are often intermediates in synthesizing trisubstituted carbazoles. Their reduced steric hindrance compared to 3,6,9-TPC may favor solubility in organic solvents, aiding synthetic workflows .

Key Research Findings and Data

Table 1: Comparative Properties of Carbazole Derivatives

Biological Activity

9H-Carbazole, 3,6,9-triphenyl- is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound 9H-Carbazole, 3,6,9-triphenyl- has a complex structure characterized by three phenyl groups attached to the carbazole backbone. Its molecular formula is , and it exhibits unique photophysical properties that make it suitable for various applications in organic electronics and pharmaceuticals.

Antioxidant Activity

Research indicates that 9H-Carbazole derivatives exhibit significant antioxidant properties. They can scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant activity is attributed to the compound's ability to donate electrons and stabilize free radicals.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. It inhibits the growth of pathogens by interfering with their cellular processes. Studies suggest that 9H-Carbazole derivatives can disrupt bacterial cell wall synthesis and function through mechanisms involving cytoplasmic Mur ligases.

Antitumor Activity

Several studies have reported the antitumor effects of carbazole derivatives. For instance, specific derivatives have been shown to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation. The mechanism involves modulation of signaling pathways related to cell survival and death .

The biological activity of 9H-Carbazole, 3,6,9-triphenyl- is primarily mediated through its interaction with various molecular targets:

- PPAR-γ Activation : The compound activates Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose metabolism and insulin sensitivity. This activation enhances glucose uptake in peripheral tissues, making it a candidate for managing type 2 diabetes.

- Molecular Docking Studies : Recent studies using molecular docking techniques have demonstrated that derivatives of this compound can effectively bind to key viral proteins such as SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). This suggests potential applications in antiviral therapies .

Case Studies

- Antitumor Effects : In vitro studies have shown that certain derivatives of 9H-Carbazole can inhibit the growth of various cancer cell lines. For example, compounds exhibiting high binding affinities to tumor-related proteins demonstrated significant cytotoxic effects at low concentrations .

- Neuroprotective Properties : Research has indicated that some carbazole derivatives possess neuroprotective effects against oxidative stress-induced neuronal damage. These compounds have been shown to enhance neuronal survival in models of glutamate-induced toxicity .

Pharmacokinetics

The pharmacokinetic profile of 9H-Carbazole derivatives indicates good absorption and distribution within biological systems. They are primarily metabolized in the liver, with renal excretion being the main route for elimination. The compounds show favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties which support their therapeutic potential .

Future Directions

Ongoing research aims to explore the full therapeutic potential of 9H-Carbazole derivatives:

- Drug Development : There is a strong interest in developing novel formulations that enhance the bioavailability and efficacy of these compounds.

- Clinical Trials : Future clinical trials are necessary to evaluate the safety and effectiveness of these compounds in human subjects for various conditions including diabetes management and cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.